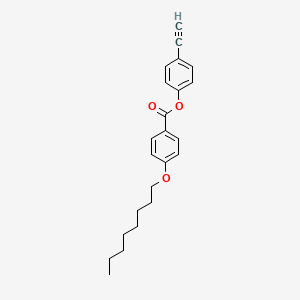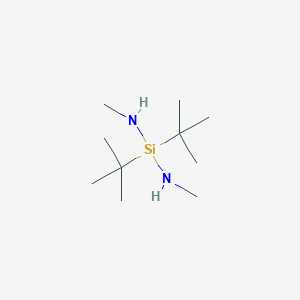![molecular formula C21H27NO4S B12559031 1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene CAS No. 142957-97-9](/img/structure/B12559031.png)
1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes This compound is characterized by the presence of butoxy groups, a methylphenylsulfanyl group, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene typically involves multiple steps. One common method includes the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The butoxy and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the substituents introduced, such as alkylated or acylated derivatives.
科学的研究の応用
1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfanyl group can form covalent bonds with proteins, affecting their function. The butoxy groups may influence the compound’s solubility and cellular uptake.
類似化合物との比較
Similar Compounds
1,4-Dibutoxy-2,3-di(4-pyridyl)-8,11,15,18,22,25-hexakis(hexyl)phthalocyaninato zinc: This compound forms intermolecular zinc-nitrogen coordinated species and self-assembles to form a coordination polymer.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene is unique due to its combination of butoxy, sulfanyl, and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
142957-97-9 |
|---|---|
分子式 |
C21H27NO4S |
分子量 |
389.5 g/mol |
IUPAC名 |
1,4-dibutoxy-2-(4-methylphenyl)sulfanyl-5-nitrobenzene |
InChI |
InChI=1S/C21H27NO4S/c1-4-6-12-25-19-15-21(27-17-10-8-16(3)9-11-17)20(26-13-7-5-2)14-18(19)22(23)24/h8-11,14-15H,4-7,12-13H2,1-3H3 |
InChIキー |
DADXOVCKOAAVPW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCC)SC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



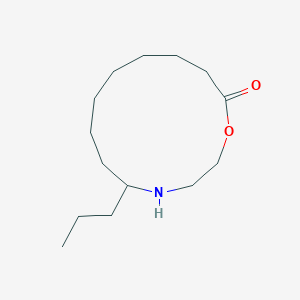
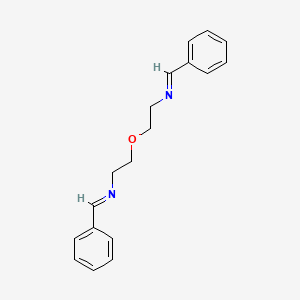
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
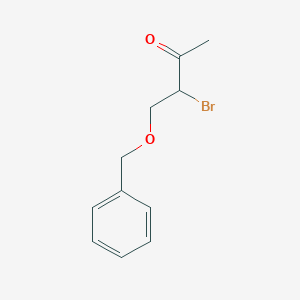
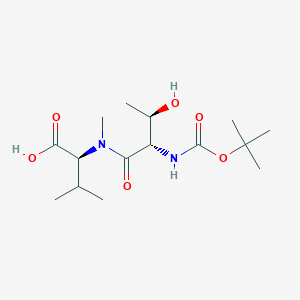

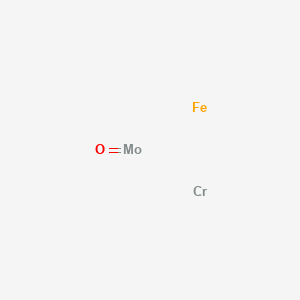


![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
